N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate
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Overview
Description
N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate typically involves multiple steps:
Formation of the aminium group: This step involves the reaction of ethylamine and isopropylamine with a suitable alkylating agent to form the N-Ethyl-N-isopropylpropan-2-aminium group.
Synthesis of the dioxin-6-olate ring: This can be achieved through a cyclization reaction involving a diketone and a perfluoropyridine derivative under acidic or basic conditions.
Coupling of the two components: The final step involves coupling the aminium group with the dioxin-6-olate ring, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-isopropylpropan-2-aminium derivatives: These compounds share a similar aminium group but differ in their substituents.
Dioxin-6-olate analogs: Compounds with variations in the dioxin-6-olate ring structure.
Uniqueness
N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H26F4N2O4 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2,2-dimethyl-6-oxo-5-(2,3,5,6-tetrafluoropyridin-4-yl)-1,3-dioxin-4-olate;ethyl-di(propan-2-yl)azanium |
InChI |
InChI=1S/C11H7F4NO4.C8H19N/c1-11(2)19-9(17)4(10(18)20-11)3-5(12)7(14)16-8(15)6(3)13;1-6-9(7(2)3)8(4)5/h17H,1-2H3;7-8H,6H2,1-5H3 |
InChI Key |
ZELCMTFEXNEMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](C(C)C)C(C)C.CC1(OC(=C(C(=O)O1)C2=C(C(=NC(=C2F)F)F)F)[O-])C |
Origin of Product |
United States |
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